3-cyclohexyl-1H-pyrazole-5-carboxylic acid
Description
Significance of Pyrazole (B372694) Core in Diverse Scientific Fields
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of functional molecules. niscpr.res.in Its versatility allows for the synthesis of numerous analogues with varied electronic and steric properties, making it a privileged structure in several areas of research. lookchem.com
In medicinal chemistry , the pyrazole nucleus is a pharmacophore found in many biologically active molecules. lookchem.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. niscpr.res.inresearchgate.neteurekaselect.com The structural framework of pyrazole allows for precise interactions with biological targets, leading to the development of effective therapeutic agents. niscpr.res.in For instance, celecoxib, a well-known non-steroidal anti-inflammatory drug, features a pyrazole core. The adaptability of the pyrazole scaffold continues to make it a focal point for the discovery of new drugs. nih.gov
The influence of the pyrazole core extends into agrochemicals , where its derivatives have been successfully developed as herbicides and fungicides. lookchem.com The ability of these compounds to interact with biological systems in pests and pathogens has led to the creation of effective crop protection solutions.
In the realm of materials science , the incorporation of pyrazole moieties into polymers and other materials has paved the way for the creation of advanced materials with specialized properties. These can include enhanced thermal stability, specific optical characteristics, and unique conductive properties. lookchem.com Furthermore, pyrazole derivatives are utilized as ligands in coordination chemistry to create metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.
The broad applicability of the pyrazole scaffold is summarized in the table below.
| Field of Science | Significance of Pyrazole Core |
| Medicinal Chemistry | Core component of numerous drugs with anti-inflammatory, antimicrobial, anticancer, and antiviral activities. niscpr.res.inlookchem.comresearchgate.neteurekaselect.com |
| Agrochemicals | Used in the development of effective herbicides and fungicides for crop protection. lookchem.com |
| Materials Science | Incorporated into polymers and MOFs for advanced materials with specialized properties. lookchem.com |
Overview of 3-Cyclohexyl-1H-pyrazole-5-carboxylic Acid within Pyrazole Derivatives
Within the extensive family of pyrazole derivatives is this compound. As its name suggests, this compound is characterized by a central pyrazole ring substituted with a cyclohexyl group at the 3-position and a carboxylic acid group at the 5-position. The presence of the bulky, non-polar cyclohexyl group and the polar, functional carboxylic acid group gives this molecule distinct chemical properties that can be exploited in various synthetic and applied contexts.
While extensive research on this specific molecule is not widely documented in publicly available literature, its structure suggests its potential as a valuable building block in the synthesis of more complex molecules. The carboxylic acid moiety provides a reactive handle for further chemical modifications, such as esterification or amidation, allowing for its incorporation into larger molecular frameworks. The cyclohexyl group can influence the compound's solubility and how it spatially interacts with biological targets or other molecules.
Given the well-established biological activities of many pyrazole carboxylic acid derivatives, it is plausible that this compound and its subsequent derivatives could be subjects of investigation in medicinal chemistry for the development of new therapeutic agents. researchgate.neteurekaselect.com
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBZBNDRCGYRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclohexyl 1h Pyrazole 5 Carboxylic Acid and Analogues
Established Synthetic Routes and Precursor Chemistry
The formation of the pyrazole (B372694) core of 3-cyclohexyl-1H-pyrazole-5-carboxylic acid and its analogs relies on the strategic combination of precursors that undergo cyclization to form the heterocyclic ring.
Cyclization of Appropriate Precursors for Pyrazole Ring Formation
The fundamental approach to synthesizing the pyrazole ring involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This reaction, a cornerstone of pyrazole synthesis, proceeds through a condensation reaction followed by cyclization and dehydration to afford the aromatic pyrazole ring. The substitution pattern of the final pyrazole is dictated by the substituents on both the dicarbonyl compound and the hydrazine.
Condensation and Cycloaddition Approaches for Pyrazole Scaffolds
Beyond the classical condensation of 1,3-dicarbonyls, other strategies such as 1,3-dipolar cycloadditions are employed for the synthesis of pyrazole scaffolds. mdpi.com These reactions often involve the use of diazo compounds reacting with alkynes or alkenes, providing a versatile route to a variety of substituted pyrazoles. mdpi.com Multicomponent reactions, where three or more reactants combine in a single step to form the pyrazole ring, offer an efficient and atom-economical alternative. mdpi.com
Cyclocondensation of β-Keto Esters with Hydrazines in Pyrazole Synthesis
A widely utilized and robust method for the synthesis of pyrazole-5-carboxylic acid derivatives involves the cyclocondensation of β-keto esters with hydrazines. nih.gov This reaction is highly regioselective, with the hydrazine preferentially attacking the ketone carbonyl followed by cyclization with the ester group. The use of substituted hydrazines can lead to the formation of N-substituted pyrazoles. This method is particularly relevant for the synthesis of the target molecule and its analogs. For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine, catalyzed by nano-ZnO, can produce 1,3,5-substituted pyrazoles in excellent yields. mdpi.com
Specific Reaction Pathways for this compound Synthesis
The most direct synthesis of this compound involves a two-step process. The first step is a Claisen condensation between diethyl oxalate (B1200264) and 1-cyclohexylethanone, typically facilitated by a strong base such as sodium ethoxide. This reaction forms the intermediate β-keto ester, ethyl 4-cyclohexyl-2,4-dioxobutanoate.
In the second step, this intermediate undergoes cyclocondensation with hydrazine hydrate (B1144303). nih.gov The reaction is often carried out in a solvent such as glacial acetic acid. nih.gov The hydrazine initially reacts with the more electrophilic ketone carbonyl, followed by intramolecular cyclization onto the ester carbonyl and subsequent dehydration to yield the ethyl ester of this compound. Finally, hydrolysis of the ester group under acidic or basic conditions affords the desired carboxylic acid.
Influence of Reaction Conditions on Synthetic Outcomes, Yield, and Purity
The outcome of the synthesis of pyrazole carboxylic acids is significantly influenced by various reaction parameters. Careful control of these conditions is crucial for achieving high yields and purity.
The choice of solvent can affect reaction rates and, in some cases, the regioselectivity of the cyclization. For the condensation of β-keto esters with hydrazines, solvents like ethanol (B145695) and acetic acid are commonly used. mdpi.comnih.gov The temperature of the reaction is another critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of side products.
The use of catalysts can dramatically improve the efficiency of pyrazole synthesis. For example, nano-ZnO has been shown to be an effective catalyst for the condensation of ethyl acetoacetate and phenylhydrazine, leading to high yields in shorter reaction times. mdpi.com Lewis acids can also be employed to activate the carbonyl groups of the dicarbonyl compound, facilitating the initial nucleophilic attack by hydrazine. The nature of the hydrazine reactant, whether it is a free base or a salt (e.g., hydrazine hydrochloride), can also influence the regiochemical outcome of the reaction with unsymmetrical 1,3-dicarbonyl compounds.
Below is a table summarizing the impact of various reaction conditions on the synthesis of pyrazole derivatives:
| Reaction Condition | Effect on Synthesis | Example |
| Solvent | Can influence reaction rate and regioselectivity. | Ethanol and acetic acid are commonly used for cyclocondensation. mdpi.comnih.gov |
| Temperature | Higher temperatures can increase reaction rate but may lead to side products. | Refluxing conditions are often employed for cyclization. lookchem.com |
| Catalyst | Can significantly improve yield and reduce reaction time. | Nano-ZnO catalyzes the condensation of β-keto esters and hydrazines. mdpi.com |
| Nature of Hydrazine | Free base vs. salt can affect the regioselectivity of the reaction. | Use of hydrazine hydrate is common for unsubstituted pyrazoles. nih.gov |
Purification and Isolation Methodologies for Pyrazole Carboxylic Acid Derivatives
The purification of this compound and its analogs is essential to obtain a product of high purity. Standard laboratory techniques are employed for this purpose.
Following the synthesis, the crude product is often isolated by filtration if it precipitates from the reaction mixture, or by extraction if it remains in solution. An acid-base extraction is a particularly useful technique for isolating carboxylic acids. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration. reddit.com
Recrystallization is a common method for further purification. The choice of solvent is critical and is determined by the solubility of the compound. mt.com For pyrazole carboxylic acids, polar solvents such as ethanol, methanol, or mixtures containing water are often effective. rochester.edu The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. mt.com For instance, some pyrazole derivatives have been successfully recrystallized from ethanol or methanol. dergipark.org.trresearchgate.net
In cases where recrystallization is not sufficient or practical, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). A suitable eluent system is chosen to effectively separate the desired product from any impurities.
Advanced Synthetic Strategies for Complex Pyrazole Scaffolds and Regioselectivity
The synthesis of polysubstituted pyrazoles, such as this compound, presents a significant challenge in controlling regioselectivity. The arrangement of substituents on the pyrazole ring is crucial as it dictates the molecule's chemical properties and biological activity. Traditional methods, like the Knorr pyrazole synthesis, often yield mixtures of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. mdpi.comresearchgate.net Consequently, modern organic synthesis has focused on developing advanced, highly regioselective strategies to overcome these limitations. These methodologies include transition-metal-catalyzed reactions, multicomponent reactions (MCRs), and sophisticated cycloaddition approaches. rsc.orgbenthamdirect.comnih.gov
One of the most powerful and versatile methods for constructing the pyrazole core with high regiocontrol is the [3+2] dipolar cycloaddition. benthamdirect.com This reaction typically involves a 1,3-dipole reacting with a dipolarophile. Advanced strategies within this category focus on novel dipoles, catalyst systems, and reaction conditions to ensure a single regioisomer is formed.
A prominent example involves the use of sydnones, which are mesoionic aromatic compounds, as 1,3-dipole precursors for reaction with alkynes. chemistryviews.orgnih.gov While thermal cycloadditions with sydnones often require harsh conditions and can result in poor regioselectivity, the advent of copper catalysis has revolutionized this approach. nih.gov The choice of the copper catalyst can elegantly direct the reaction's outcome. For instance, researchers have demonstrated that copper(II) triflate (Cu(OTf)₂) promotes the formation of 1,3-disubstituted pyrazoles, whereas copper(II) acetate (B1210297) (Cu(OAc)₂) favors the 1,4-isomeric products. chemistryviews.org These catalyst-dependent outcomes are attributed to different reaction mechanisms; Cu(OTf)₂ is believed to function as a Lewis acid activating the sydnone, while Cu(OAc)₂ promotes the formation of a reactive copper(I) acetylide intermediate. chemistryviews.org
Another sophisticated [3+2] cycloaddition strategy employs the in situ generation of diazo compounds from N-tosylhydrazones, which then react with alkynes or alkyne equivalents. rsc.orgthieme.dersc.org This method provides an efficient and cost-effective pathway to 3,5-disubstituted pyrazoles. thieme.de The reaction proceeds with high regioselectivity, where the substituent from the terminal alkyne typically ends up at the 5-position of the pyrazole ring. researchgate.net This is particularly relevant for the synthesis of analogues of this compound, where precise placement of the C5-carboxylic acid group (or a precursor) is required. The versatility of this method is enhanced by the use of α,β-unsaturated aldehydes as alkyne surrogates, which can participate in a domino sequence involving a photoclick 1,3-dipolar cycloaddition followed by a Norrish-type deformylation. nih.gov
The table below summarizes the regiochemical outcomes of selected copper-catalyzed sydnone-alkyne cycloaddition reactions.
| Catalyst System | Alkyne Type | Predominant Regioisomer | Reference |
| Cu(OTf)₂ | Terminal | 1,3-disubstituted | chemistryviews.org |
| Cu(OAc)₂ | Terminal | 1,4-disubstituted | chemistryviews.org |
| Cu(I)-phenanthroline | Non-symmetrical | High regioselectivity | beilstein-journals.org |
Transition-metal-catalyzed C-H functionalization has emerged as a state-of-the-art strategy for the late-stage modification of pyrazole scaffolds, offering an atom-economical route to complex derivatives. rsc.orgresearchgate.net Instead of building the ring with all substituents in place, this approach involves the direct and regioselective installation of new functional groups onto a pre-formed pyrazole core. The inherent electronic properties of the pyrazole ring, along with the use of directing groups, guide the metal catalyst to a specific C-H bond. researchgate.net For instance, the C5 proton is the most acidic due to the adjacent sp² hybridized nitrogen atom, making it a target for functionalization. researchgate.net Various transition metals, including rhodium and copper, have been successfully employed in these transformations. nih.gov
Multicomponent reactions (MCRs) represent another pillar of advanced synthetic design, enabling the construction of complex molecules like polysubstituted pyrazoles in a single, efficient step from three or more starting materials. nih.govrsc.orgbeilstein-journals.orgacs.org These reactions are prized for their operational simplicity and ability to rapidly generate molecular diversity. rsc.orgrsc.org A notable example is a three-component reaction that utilizes α-bromo-N-tosylhydrazones, terminal alkynes, and NH-azoles to assemble molecules featuring three different heterocyclic motifs in one pot. rsc.org For the synthesis of pyrazole-5-carboxylates, one-pot procedures involving the cyclization of hydrazone 1,4-dianions with diethyl oxalate have been developed, providing a regioselective route to this important structural class. researchgate.net
The following table details examples of advanced synthetic strategies and their application in forming regiochemically defined pyrazoles.
| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Regiochemical Outcome | Reference |
| Sydnone-Alkyne Cycloaddition | 3-Arylsydnone, DMAD | Toluene or Xylene (reflux) | 1-Aryl-3,4-dicarboxylate pyrazole | mdpi.com |
| In-situ Diazo Cycloaddition | N-Tosylhydrazone, Bromovinyl acetal | Base | 3,5-Disubstituted pyrazole | thieme.de |
| Silver-Catalyzed Cyclization | Trifluoromethylated ynone, Hydrazine | AgOTf (1 mol%) | 3-CF₃-pyrazoles (up to 99% yield) | mdpi.com |
| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine | Base | Highly substituted aminopyrazoles | beilstein-journals.org |
| One-Pot Cyclization | Phenylhydrazine, DMAD | Toluene/DCM (reflux) | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | mdpi.com |
These advanced strategies, characterized by their high degree of control over regioselectivity and their operational efficiency, are indispensable for the synthesis of complex and functionally diverse pyrazole scaffolds, including the specific target, this compound, and its analogues.
Chemical Transformations and Derivatization of 3 Cyclohexyl 1h Pyrazole 5 Carboxylic Acid
Role as a Fundamental Building Block in Heterocyclic Synthesis
3-Cyclohexyl-1H-pyrazole-5-carboxylic acid serves as a crucial starting material for the construction of more complex, fused heterocyclic systems. The pyrazole (B372694) ring, combined with the carboxylic acid group, provides reactive sites for cyclocondensation reactions, leading to the formation of bicyclic structures with significant biological and material science applications.
A prominent application is in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-d]pyridazine cores. nih.govresearchgate.netresearchgate.net These fused systems are of great interest in medicinal chemistry. For instance, the reaction of a pyrazole-5-carboxylic acid derivative with hydrazines can lead to the formation of pyrazolo[3,4-d]pyridazinones. researchgate.netresearchgate.net Similarly, cyclization with compounds containing nitrile functionalities can yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov The cyclohexyl group at the 3-position is retained in these transformations, providing a lipophilic domain that can be crucial for biological activity. The general synthetic approach involves the activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with a suitable binucleophile. researchgate.net
| Fused Heterocycle | Reactant Type | Resulting Core Structure |
| Pyrazolo[3,4-d]pyrimidine | Amine/Nitrile precursors | Fused pyrazole and pyrimidine (B1678525) rings |
| Pyrazolo[3,4-d]pyridazine | Hydrazine (B178648) derivatives | Fused pyrazole and pyridazine (B1198779) rings |
These reactions underscore the compound's utility as a molecular scaffold, enabling the assembly of diverse and complex heterocyclic architectures. mdpi.comnih.gov
Oxidation Reactions of the Pyrazole Carboxylic Acid Moiety to Ketones or Aldehydes
The direct oxidation of a carboxylic acid group to a ketone or aldehyde is not a conventional transformation in organic synthesis, as the carboxylic acid represents a high oxidation state of carbon. Instead, oxidative reactions involving this compound would typically target other parts of the molecule, such as the pyrazole ring or the cyclohexyl substituent, often leading to ring-opening or degradation under harsh conditions.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to oxidize alkyl side chains on heterocyclic rings to carboxylic acids. researchgate.netresearchgate.net For instance, a methyl group on a pyrazole ring can be oxidized to a carboxylic acid. researchgate.net However, when the carboxylic acid is already present, as in the title compound, the pyrazole ring itself can be susceptible to oxidative cleavage, depending on the reaction conditions and the nature of other substituents. researchgate.net The cyclohexyl group could also undergo oxidation to form cyclohexanone (B45756) or cyclohexanol (B46403) derivatives, though this typically requires specific reagents and conditions that can overcome the stability of the alkane ring.
While the direct oxidation of the carboxylic acid moiety is generally unfeasible, oxidative coupling reactions at other positions of the pyrazole ring are possible. For example, oxidative dehydrogenative couplings of pyrazol-5-amines can form azo compounds, indicating the reactivity of the pyrazole core under oxidative conditions. nih.gov
Reduction Reactions of the Carboxylic Acid Functionality to Alcohols or Aldehydes
The carboxylic acid group of this compound can be readily reduced to a primary alcohol or, with careful choice of reagents, to an aldehyde. These transformations provide access to key intermediates, (3-cyclohexyl-1H-pyrazol-5-yl)methanol and 3-cyclohexyl-1H-pyrazole-5-carbaldehyde, which are valuable for further derivatization.
The most common and effective reagent for the reduction of carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comyoutube.com The mechanism involves an initial acid-base reaction between the acidic carboxylic proton and the hydride, generating hydrogen gas and a carboxylate salt. youtube.comreddit.com Subsequent hydride attacks reduce the carboxylate to the primary alcohol. masterorganicchemistry.com
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup |
| Borane (BH₃·THF) | Primary Alcohol | 1. BH₃·THF; 2. H₂O workup |
Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. khanacademy.org Borane-tetrahydrofuran complex (BH₃·THF) is another effective reagent for this transformation and offers a milder alternative to LiAlH₄. khanacademy.org Stopping the reduction at the aldehyde stage is challenging as aldehydes are more reactive than carboxylic acids towards strong reducing agents like LiAlH₄. However, specialized, sterically hindered reducing agents or conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or ester) can allow for the isolation of the aldehyde.
Substitution Reactions on the Pyrazole Ring System and its Functionalization
The pyrazole ring in this compound is an aromatic system and can undergo electrophilic substitution reactions. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents. For pyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. rrbdavc.orgnih.gov
Halogenation is a well-documented functionalization of the pyrazole core. researchgate.netbeilstein-archives.org Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to introduce chlorine, bromine, and iodine atoms, respectively, at the C4 position. beilstein-archives.orgmdpi.com These halogenated derivatives are valuable intermediates for further modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds. nih.govcdnsciencepub.com
| Reaction | Reagent | Position of Substitution | Product Type |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-3-cyclohexyl-1H-pyrazole-5-carboxylic acid |
| Bromination | N-Bromosuccinimide (NBS), Br₂ | C4 | 4-Bromo-3-cyclohexyl-1H-pyrazole-5-carboxylic acid |
| Iodination | N-Iodosuccinimide (NIS), I₂/HIO₃ | C4 | 4-Iodo-3-cyclohexyl-1H-pyrazole-5-carboxylic acid |
If the C4 position is already occupied, substitution may occur at other positions, but this generally requires harsher conditions. researchgate.net The introduction of functional groups onto the pyrazole ring significantly expands the chemical space accessible from the parent compound.
Strategies for N-Alkylation and Other Pyrazole Nitrogen Modifications
The pyrazole ring of this compound contains two nitrogen atoms, N1 and N2, which can be subjected to alkylation. The deprotonated pyrazole anion can react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. The reaction typically produces a mixture of N1 and N2 regioisomers, and controlling the selectivity can be a synthetic challenge. beilstein-journals.org
The choice of base, solvent, and alkylating agent can influence the N1/N2 ratio. beilstein-journals.org For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common strategy to generate the pyrazole anion. beilstein-journals.org The regiochemical outcome is influenced by both steric and electronic factors. The bulky cyclohexyl group at C3 and the carboxylic acid at C5 may sterically hinder the approach of the electrophile to the adjacent N1 and N2 atoms, respectively, thereby influencing the product distribution. beilstein-journals.orggoogle.com
| Base | Solvent | Alkylating Agent | Potential Products |
| Sodium Hydride (NaH) | THF or DMF | Alkyl Halide (R-X) | N1-alkyl and N2-alkyl regioisomers |
| Potassium Carbonate (K₂CO₃) | Acetone or DMF | Alkyl Halide (R-X) | N1-alkyl and N2-alkyl regioisomers |
Protecting group strategies can also be employed to achieve regioselective alkylation. For example, one nitrogen can be selectively protected, allowing the other to be alkylated, followed by deprotection.
Development of Analogues for Compound Library Generation and Further Exploration
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govmdpi.com Consequently, this compound is an excellent starting point for the generation of compound libraries to explore structure-activity relationships (SAR).
The chemical handles on the molecule—the carboxylic acid, the C4 position, and the N1/N2 nitrogens—allow for systematic structural diversification. Combinatorial chemistry approaches, often employing solid-phase synthesis, can be used to rapidly generate a large number of analogues. mdpi.com For example, the carboxylic acid can be converted into a diverse array of amides and esters by reacting the corresponding acid chloride with various amines and alcohols. researchgate.netjst.go.jpniscpr.res.in
The general strategy involves:
Functionalization of the Carboxylic Acid: Conversion to amides, esters, or other derivatives. dergipark.org.trresearchgate.net
Modification of the Pyrazole Ring: Introduction of various substituents at the C4 position via halogenation followed by cross-coupling.
N-Alkylation/Arylation: Introduction of different groups on the pyrazole nitrogens.
This multi-directional derivatization allows for the creation of a library of compounds where each substituent is varied systematically. mdpi.com Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug development. nih.gov
Investigation of Potential Biological Activities and Molecular Mechanisms
Emerging Antimicrobial Research of 3-Cyclohexyl-1H-pyrazole-5-carboxylic Acid and Related Structures
The pyrazole (B372694) scaffold is a well-established source of antimicrobial agents, with numerous derivatives showing activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov Research into this compound suggests its potential in this area, likely influenced by the cyclohexyl moiety which can increase the compound's lipophilicity, potentially aiding in its penetration of microbial cell membranes.
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in publicly available literature, the broader class of pyrazole carboxylic acids has demonstrated notable antimicrobial effects. For instance, studies on related pyrazolylthiazole carboxylic acids have identified compounds with significant activity against Gram-positive bacteria.
To illustrate the antimicrobial potential within this chemical class, the table below presents data for related pyrazole structures.
| Compound Derivative | Target Organism | MIC (µg/mL) |
| Pyrazolylthiazole acid (2h) | Gram-positive bacteria | 6.25 |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | S. aureus (MRSA) | 25.1 (µM) |
Note: The data in this table is for structurally related pyrazole derivatives and not for this compound itself, serving to highlight the antimicrobial potential of the broader chemical class.
Furthermore, this compound has been utilized as a key intermediate in the synthesis of more complex molecules with targeted antimicrobial activities. A notable example is its use in the development of pyrazolopyrimidinones, which have shown in vitro potency against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org This underscores the utility of the this compound scaffold in generating novel antiparasitic agents. acs.orgvu.nl
Anti-inflammatory Properties and Enzyme Inhibition Studies
Pyrazole derivatives are renowned for their anti-inflammatory effects, with the most prominent example being the COX-2 selective inhibitor celecoxib. researchgate.net The anti-inflammatory potential of this compound has been noted, with investigations into its mechanisms of action.
Beyond direct enzyme inhibition, pyrazole derivatives can modulate various inflammatory pathways. This can include the downregulation of pro-inflammatory cytokines and other mediators that contribute to the inflammatory cascade. The anti-inflammatory properties of compounds related to this compound have been demonstrated in vivo using models such as carrageenan-induced paw edema in rats.
The following table shows the anti-inflammatory activity of representative pyrazole derivatives, providing context for the potential efficacy of this class of compounds.
| Compound Derivative | In Vivo Model | Edema Inhibition (%) |
| Pyrazolylthiazole carboxylate (1p) | Carrageenan-induced rat paw edema | 93.06 |
| Pyrazolylthiazole acid (2c) | Carrageenan-induced rat paw edema | 89.59 |
| Pyrazolylthiazole acid (2n) | Carrageenan-induced rat paw edema | 89.59 |
Note: The data in this table is for structurally related pyrazole derivatives to illustrate the anti-inflammatory potential of this chemical family.
Exploratory Research into Other Biological Modulations
The versatile structure of pyrazole carboxylic acids has led to their investigation in a variety of other biological contexts, revealing a broad potential for therapeutic applications.
Pyrazole-5-carboxylic acids have been identified as a class of nonpeptide endothelin (ET) antagonists. nih.govresearchgate.net Endothelin-1 (B181129) is a potent vasoconstrictor, and its receptors (ETA and ETB) are implicated in various cardiovascular diseases. Structure-activity relationship (SAR) studies on pyrazole-5-carboxylic acids have led to the design of potent ET antagonists. nih.gov Research in this area has demonstrated that derivatives of pyrazole carboxylic acid can exhibit significant inhibitory activity on endothelin-1 induced muscle contraction, with some compounds showing high binding affinity for the ETA receptor at the nanomolar level. nih.gov
Another area of exploratory research for pyrazole carboxylic acids is the inhibition of carbonic anhydrases (CAs). acs.orgnih.govacs.orgnih.govmdpi.comunipr.it These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Studies on 5-aryl-1H-pyrazole-3-carboxylic acids have shown selective inhibition of human carbonic anhydrase (hCA) isoforms IX and XII over isoforms I and II. nih.gov Docking experiments have provided a rational basis for this selectivity, highlighting how the substitution patterns on the pyrazole ring influence the binding to different CA isoforms. nih.gov For example, a series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives were synthesized and evaluated for their selective inhibition of hCA XII, with some compounds showing inhibition constants (Ki) in the sub-micromolar range. nih.gov
Potential PTP1B Inhibitory Activity
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for conditions such as type 2 diabetes and obesity. researchgate.net Consequently, the development of PTP1B inhibitors is an area of active research. The pyrazole scaffold is considered a promising framework in medicinal chemistry for this purpose. researchgate.net
Various derivatives of the pyrazole scaffold have demonstrated significant PTP1B inhibitory activity. researchgate.net Studies have shown that pyrazole derivatives, including those with oxadiazole and dibenzyl amine groups, chloro substituents, and rhodanine-3-alkanoic acid groups, effectively inhibit PTP1B. researchgate.netresearchgate.net For instance, indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives have been synthesized and evaluated, with a trifluoromethyl derivative showing non-competitive inhibition of PTP1B with an IC50 value of 2.5 µM. nih.gov While the broader class of pyrazole-carboxylic acid derivatives has shown promise, specific inhibitory data for this compound against PTP1B is not extensively detailed in the reviewed literature. However, the consistent activity across various pyrazole chemotypes suggests that this compound could be a candidate for further investigation in this context.
Insecticidal Activities
The 1H-pyrazole-5-carboxylic acid moiety is a core structure in the development of modern insecticides due to its high bioactivity and relatively low toxicity. d-nb.info Research into novel derivatives of this acid has yielded compounds with significant insecticidal properties. For example, a study focused on synthesizing 1H-pyrazole-5-carboxylic acid derivatives that incorporate oxazole (B20620) and thiazole (B1198619) rings. d-nb.inforesearchgate.net
The results of these bioassays indicated that certain synthesized compounds exhibited potent activities against agricultural pests. researchgate.net Notably, compound 7h from one such study demonstrated 85.7% mortality against the black bean aphid (Aphis fabae) at a concentration of just 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net Although direct insecticidal data for this compound is not specified, the proven effectiveness of other pyrazole-5-carboxylic acid derivatives underscores the potential of this chemical class in agrochemical applications. The structure-activity relationship appears to be significantly influenced by the substituents on the pyrazole ring. d-nb.info
Table 1: Insecticidal Activity of Select Pyrazole-5-Carboxylic Acid Derivatives
| Compound | Target Pest | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|---|
| 7h | Aphis fabae | 12.5 | 85.7 |
| Imidacloprid | Aphis fabae | 12.5 | 89.8 |
Data sourced from studies on novel 1H-pyrazole-5-carboxylic acid derivatives. d-nb.info
Antitrypanosomal Efficacy
Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, remains a significant health concern in many parts of Africa, necessitating the development of new and effective drugs. nih.govsemanticscholar.org Phenotypic screening has identified the 5-phenylpyrazolopyrimidinone scaffold as a promising starting point for novel antitrypanosomal agents. acs.org
In the course of lead optimization studies aimed at improving the efficacy of this scaffold, This compound was synthesized as a key intermediate. acs.org This intermediate was utilized in the synthesis of a series of 5-phenylpyrazolopyrimidinone analogs. Subsequent evaluation of these final compounds against T. brucei revealed that modifications at the R₄ position of the scaffold significantly impacted antitrypanosomal activity. While the direct antitrypanosomal activity of this compound itself was not the focus, its role as a building block was crucial. The lead optimization led to the discovery of compound 31c (NPD-3519) , which exhibited high in vitro potency (pIC₅₀ of 7.8) against T. brucei and demonstrated improved metabolic stability and in vivo efficacy in an acute mouse model. acs.org
Table 2: In Vitro Antitrypanosomal Activity of R₄-Substituted 5-Phenylpyrazolopyrimidinone Analogs
| Compound | R₄ Substituent | Potency (pIC₅₀) |
|---|---|---|
| 31a | - | >7.4 |
| 31b | Cyclohexyl | 7.4 |
| 35 | Phenyl | 7.3 |
| 31c (NPD-3519) | (Specific modification not detailed) | 7.8 |
This table highlights the impact of R₄ substitution on the antitrypanosomal activity. The parent scaffold was derived from intermediates including this compound. acs.org
Elucidation of Putative Molecular Targets and Binding Mechanisms for this compound
While specific molecular targets for this compound are not explicitly identified in the available research, the targets of functionally similar pyrazole derivatives provide valuable insights. For pyrazole-based PTP1B inhibitors, molecular docking studies have revealed interactions with key amino acid residues within the enzyme's active site. researchgate.net These studies show that the pyrazole scaffold can interact with residues such as TYR46, ASP48, PHE182, ALA217, and ILE219. researchgate.netresearchgate.net The binding mechanism often involves the pyrazole derivative occupying both the catalytic site and an adjacent binding site, which contributes to its inhibitory action. researchgate.net
In the context of insecticidal activity, pyrazole-carboxamide derivatives, which are structurally related to pyrazole-carboxylic acids, are known to act as mitochondrial electron transport inhibitors, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). This mode of action disrupts cellular respiration in target insects. It is plausible that this compound or its derivatives could share or have a similar molecular target.
For antitrypanosomal agents derived from this compound, the exact molecular target within the Trypanosoma brucei parasite has not yet been fully elucidated, as the discovery process was based on phenotypic screening. acs.org This type of screening identifies compounds that are effective against the whole organism, with subsequent studies required to pinpoint the specific molecular mechanism of action.
Comparative Biological Activity Across Pyrazole-5-carboxylic Acid Chemotypes
The biological activity of pyrazole-5-carboxylic acid derivatives is highly dependent on the nature of the substituents attached to the pyrazole core. A comparative analysis reveals distinct structure-activity relationships across different therapeutic and agrochemical applications.
PTP1B Inhibition: For PTP1B inhibition, potency is significantly enhanced by the presence of bulky hydrophobic groups and electronegative moieties. nih.gov For example, the fusion of indole (B1671886) or N-phenylpyrazole heterocycles to a core structure, particularly with trifluoromethyl groups, leads to potent inhibitors. nih.gov This contrasts with simpler alkyl or cycloalkyl substitutions, though the core pyrazole-carboxylic acid structure remains essential for interacting with the enzyme's active site. researchgate.net
Antitrypanosomal Efficacy: In the development of antitrypanosomal agents, this compound served as a precursor to more complex 5-phenylpyrazolopyrimidinones. acs.org In this series, the substitution at the R₄ position of the final molecule was a key determinant of activity. A cyclohexyl group at this position resulted in a 4-fold decrease in potency compared to the most active analogs, highlighting that while the cyclohexyl moiety is a useful synthetic handle, its presence in the final active compound may not be optimal for this specific target. acs.org
This comparison demonstrates the versatility of the pyrazole-5-carboxylic acid scaffold. The specific biological activity is not inherent to the core structure alone but is dictated by the "decorations" (substituents) that are appended to it, allowing for the tailoring of molecules for diverse biological targets, from mammalian enzymes to insect pests and protozoan parasites.
Structure Activity Relationship Sar Studies of 3 Cyclohexyl 1h Pyrazole 5 Carboxylic Acid Derivatives
Impact of Cyclohexyl Substitution on Biological Profiles, Including Lipophilicity and Membrane Permeability
The cyclohexyl group at the C3 position of the pyrazole (B372694) ring is a non-aromatic, bulky, and lipophilic moiety that significantly influences the biological and physicochemical properties of the molecule. Its primary role is to engage in hydrophobic interactions within the binding pockets of target proteins.
Table 1: Influence of C3-Substituent on Lipophilicity and Activity This table is illustrative, combining general principles and specific findings from related compound classes to demonstrate the role of the cyclohexyl group.
| C3-Substituent | Expected Impact on Lipophilicity (cLogP) | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Cyclohexyl | High | Essential for activity in some series (e.g., anti-DENV); provides favorable hydrophobic interactions. | nih.gov |
| Phenyl | High | Often active; allows for π-π stacking interactions. Can be modified with electron-donating/withdrawing groups. | nih.govnih.gov |
| Methyl | Low | Generally lower potency compared to larger hydrophobic groups if the target has a large hydrophobic pocket. | acs.org |
| Trifluoromethyl | Moderate | Electron-withdrawing nature can impact pyrazole ring chemistry and target interactions. | nih.gov |
Influence of Substituents on Aqueous Solubility and Target Affinity
Aqueous Solubility: The aqueous solubility of a drug candidate is a critical factor for its development. The 3-cyclohexyl-1H-pyrazole-5-carboxylic acid scaffold contains both a highly lipophilic part (cyclohexyl) and a polar, ionizable group (carboxylic acid). The carboxylic acid moiety significantly enhances water solubility, especially at physiological pH where it can exist as a carboxylate anion. However, modifications elsewhere in the molecule can alter this balance. For example, adding further lipophilic substituents, such as N-alkylation of the pyrazole ring with a large alkyl or aryl group, would be expected to decrease solubility. Conversely, introducing polar functional groups could improve it. In studies of pyrazole analogues, the introduction of a carboxylic acid was found to be a key feature for developing inhibitors of enzymes like carbonic anhydrase acs.orgunipr.it.
Target Affinity: The affinity of a molecule for its biological target is determined by the sum of its binding interactions. For the this compound core, each component contributes to target binding:
Carboxylic Acid: This is often a key pharmacophoric element, acting as a hydrogen bond donor and acceptor or forming an ionic bond (salt bridge) with positively charged amino acid residues (e.g., Arginine, Lysine) in the target's active site nih.gov.
Cyclohexyl Group: This group typically occupies a hydrophobic pocket, contributing to binding affinity through van der Waals forces and the hydrophobic effect.
Pyrazole Ring: The ring itself can participate in π-π stacking with aromatic residues like Phenylalanine or Tryptophan and can act as a hydrogen bond donor (the N1-H) and acceptor (the N2 lone pair) nih.gov.
Substituents introduced onto this core can modulate target affinity. For instance, adding an electron-withdrawing group to the pyrazole ring could alter the acidity of the N1-H, affecting its hydrogen bonding capability. In one study on pyrazole sulfonamides, it was found that the electronic properties of the substituents on the pyrazole ring had a significant impact on potency acs.org.
Positional Effects of Functional Groups on Pyrazole Ring Systems and Activity Modulation
The pyrazole ring is an aromatic heterocycle with distinct chemical properties at each position, and the placement of functional groups is critical for modulating biological activity mdpi.comnih.gov. The parent scaffold, this compound, has two available positions for further substitution: the N1 nitrogen and the C4 carbon.
N1-Substitution: The N1 position bears a proton that can act as a hydrogen bond donor. Alkylation or arylation at this position removes this donor capability, which can be either beneficial or detrimental to target affinity depending on the specific interactions in the binding site nih.gov. N1-substitution also blocks tautomerization and can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability. For example, the addition of an N1-acetyl group to some pyrazole derivatives was shown to improve efficacy in MAO inhibition nih.gov.
C4-Substitution: The C4 position is the most nucleophilic carbon on the pyrazole ring and is susceptible to electrophilic substitution reactions like halogenation or nitration chim.itglobalresearchonline.net. Introducing substituents at C4 can influence the electronic properties of the entire ring system. A bulky group at C4 can also impose a specific conformation on the adjacent C3 and C5 substituents, potentially orienting them for optimal interaction with the target. For instance, in a series of soluble pyrrole carboxylic acid derivatives, halogenation at the C4 position of the analogous pyrazole ring was explored, resulting in weak inhibitors, indicating the sensitivity of this position to substitution researchgate.net.
C3 and C5 Positions: These positions are less electron-rich and are more susceptible to nucleophilic attack mdpi.comresearchgate.net. In the subject scaffold, these positions are already occupied. However, SAR studies often involve replacing the existing groups. For example, replacing the C3-cyclohexyl group with other moieties (e.g., aryl, different alkyls) is a common strategy to probe the size and nature of the corresponding binding pocket acs.org.
Table 2: Positional Effects of Substitution on the Pyrazole Ring This table provides a general summary of the expected outcomes when modifying the pyrazole core.
| Position | Type of Substitution | Potential Impact on Properties and Activity | Reference |
|---|---|---|---|
| N1 | Alkylation, Arylation | Removes H-bond donor capability; increases lipophilicity; can improve metabolic stability; blocks tautomerization. | nih.govnih.gov |
| C4 | Halogenation, Nitration, etc. | Modulates electronic properties of the ring; can introduce new interaction points or steric hindrance; influences conformation of C3/C5 groups. | globalresearchonline.netresearchgate.net |
| C3/C5 | Replacement of existing group | Directly probes the corresponding binding pockets; modulates lipophilicity and steric fit. | acs.org |
Rational Design and Synthesis Strategies for Modulating Biological Potency
The rational design of potent derivatives of this compound relies on a deep understanding of its SAR and the structure of its biological target. The primary synthetic route to this scaffold typically involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) nih.gov.
Synthesis Strategy: A common method for synthesizing 3,5-disubstituted pyrazoles is the reaction between a β-diketone and a hydrazine derivative mdpi.comnih.gov. To produce the target scaffold, the starting material would be a 1-cyclohexyl-5-hydroxy-1,5-dioxo-pentanoic acid derivative, which upon reaction with hydrazine would yield the desired this compound. This synthetic flexibility allows for the introduction of various substituents. For example, using a substituted hydrazine (e.g., methylhydrazine) would lead to an N1-substituted pyrazole. Similarly, modifications to the initial dicarbonyl precursor can be used to introduce diversity at the C4 position or to vary the C3 substituent. A related synthesis was used to produce 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, demonstrating the feasibility of this chemical approach nih.gov.
Rational Design for Potency Modulation:
Target-Based Design: If the 3D structure of the target protein is known, molecular docking can be used to predict how derivatives will bind. This allows for the rational design of new substituents at the N1 and C4 positions to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or to displace unfavorable water molecules from the binding site.
Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads researchgate.net. The pyrazole carboxylic acid core can be considered a central fragment to which other fragments are attached to enhance affinity.
Physicochemical Property Modulation: Design strategies often focus on optimizing the ADME properties of a lead compound. This can involve N-alkylation to increase metabolic stability or introducing polar groups to fine-tune solubility and permeability nih.gov.
Analysis of Key Pharmacophoric Elements within Pyrazole Carboxylic Acids
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound class of compounds, the key pharmacophoric elements can be defined as follows:
A Hydrogen Bond Acceptor/Donor Region (Pyrazole Ring): The pyrazole core is a versatile interaction element. The pyridine-like N2 nitrogen is a hydrogen bond acceptor, while the pyrrole-like N1-H (in unsubstituted derivatives) is a hydrogen bond donor nih.govnih.gov. This dual nature allows it to form specific hydrogen bond networks within a protein's active site.
A Hydrophobic/Lipophilic Feature (Cyclohexyl Group): The C3-cyclohexyl group serves as a crucial hydrophobic anchor. It is expected to occupy a nonpolar cavity in the target protein, contributing significantly to binding affinity through the hydrophobic effect. The size and shape of this group are critical for achieving a complementary fit.
A Negatively Ionizable/Hydrogen Bonding Region (Carboxylic Acid): The C5-carboxylic acid is a powerful interaction group. It can act as a hydrogen bond donor (as -COOH) or acceptor (as -COO⁻). In its ionized carboxylate form, it can form strong, charge-assisted hydrogen bonds or a salt bridge with a corresponding positively charged residue (e.g., Arg, Lys, His) on the target protein. This interaction often serves as a primary anchor, ensuring correct orientation of the inhibitor in the active site acs.orgnih.gov.
These three elements—the pyrazole heterocycle, the hydrophobic cyclohexyl group, and the acidic carboxylic acid—form a distinct three-point pharmacophore that guides the molecule's interaction with its biological target. Further substitutions at the N1 or C4 positions can be considered accessory features that refine binding affinity, selectivity, and pharmacokinetic properties.
Computational Chemistry and Molecular Modeling Approaches
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico techniques are pivotal for predicting how a ligand, such as 3-cyclohexyl-1H-pyrazole-5-carboxylic acid, might interact with a biological receptor. These predictions help in understanding the mechanism of action and in prioritizing compounds for further experimental testing.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For pyrazole (B372694) derivatives, common biological targets for these studies include enzymes implicated in inflammation and cancer, such as Cyclooxygenase-2 (COX-2) and various protein kinases. ceon.rsnih.gov
Cyclooxygenase-2 (COX-2): The pyrazole scaffold is a core component of selective COX-2 inhibitors like Celecoxib. ceon.rs Docking studies involving pyrazole-containing compounds and the COX-2 active site are frequently performed to rationalize their inhibitory activity. researchgate.netceon.rsceon.rs These studies often reveal that the pyrazole ring and its substituents fit into the hydrophobic channel of the COX-2 enzyme. The carboxylic acid group of a compound like this compound would be expected to form crucial hydrogen bonds with key amino acid residues, such as Arginine and Tyrosine, at the active site, anchoring the ligand. The cyclohexyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity and potentially to the selectivity for COX-2 over the COX-1 isoform. ceon.rs
Kinase Enzymes: Protein kinases are another important class of targets for pyrazole derivatives in the context of anticancer drug discovery. nih.govresearchgate.net Docking studies have been employed to screen pyrazole derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies help identify potential inhibitors by predicting their binding energy and interaction patterns within the ATP-binding pocket of the kinases. nih.gov For this compound, docking could predict its potential to form hydrogen bonds and hydrophobic interactions with key residues in a kinase's active site, indicating its potential as a kinase inhibitor. nih.govresearchgate.net
Following molecular docking, a detailed analysis of the resulting ligand-receptor complex is performed to understand the nature and strength of the binding. This analysis focuses on identifying the specific intermolecular interactions that stabilize the complex. researchgate.net
Key interactions for pyrazole derivatives typically include:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site. This is often a critical factor for binding affinity.
Hydrophobic Interactions: The non-polar cyclohexyl ring and the carbon framework of the pyrazole ring can engage in hydrophobic and van der Waals interactions with non-polar residues of the target protein.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Residue on Receptor (e.g., COX-2) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (-COOH), Pyrazole Nitrogens (-NH, -N=) | Arg, Tyr, His, Ser | Anchors the ligand in the active site; crucial for affinity. |
| Hydrophobic Interactions | Cyclohexyl Ring, Pyrazole Ring | Leu, Val, Ile, Phe | Contributes to binding affinity and selectivity. |
| π-π Stacking | Pyrazole Ring | Phe, Tyr, Trp | Stabilizes the complex through aromatic interactions. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These calculations provide a deeper understanding of a molecule's structure, stability, and chemical reactivity, complementing the insights from molecular docking. nih.gov
For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT studies have been used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov Similar calculations for this compound would yield valuable data:
Optimized Geometry: Determines the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), highlighting sites likely to be involved in intermolecular interactions. nih.gov For this compound, the MEP map would likely show negative potential around the carboxylic acid oxygens and pyrazole nitrogens, confirming their roles as hydrogen bond acceptors.
| Calculated Property | Information Provided | Relevance to Drug Design |
|---|---|---|
| Optimized Molecular Geometry | Most stable 3D structure, bond lengths, angles. | Provides the accurate conformation for docking studies. |
| HOMO-LUMO Energy Gap | Measure of electronic excitability and chemical reactivity. | Indicates molecular stability and potential for charge-transfer interactions. |
| Molecular Electrostatic Potential (MEP) | Map of electron density and charge distribution. | Identifies reactive sites and regions for hydrogen bonding and other non-covalent interactions. |
Pharmacokinetic Property Predictions for Pyrazole Derivatives
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage failures in drug development. nih.gov Computational models are widely used to predict these pharmacokinetic properties for novel compounds like pyrazole derivatives. nih.govqu.edu.sa
Numerous software platforms and web servers (e.g., pkCSM, SwissADME) can predict a range of ADMET-related parameters based on a molecule's structure. qu.edu.sauq.edu.auresearchgate.net Key predicted properties for pyrazole derivatives include:
Physicochemical Properties: Molecular weight, octanol-water partition coefficient (LogP), and topological polar surface area (TPSA).
Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. nih.govresearchgate.net
Absorption: Prediction of properties like human intestinal absorption and cell permeability (e.g., Caco-2 permeability).
Metabolism: Prediction of interaction with Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Toxicity: Prediction of potential toxicities, such as AMES toxicity (mutagenicity). nih.gov
These in silico predictions provide a preliminary profile of a compound's viability as a drug candidate, guiding further optimization. qu.edu.sarsc.org
| ADMET Property | Parameter Example | Importance in Drug Discovery |
|---|---|---|
| Physicochemical Properties | Molecular Weight (<500 Da), LogP (<5) | Influences solubility, permeability, and overall drug-likeness. |
| Drug-Likeness | Lipinski's Rule of Five Violations (ideally 0) | Assesses potential for good oral bioavailability. |
| Absorption | Human Intestinal Absorption (%) | Predicts how well the compound is absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can reach the central nervous system. |
| Metabolism | CYP2D6 Inhibitor (Yes/No) | Predicts potential for drug-drug interactions. |
| Toxicity | AMES Toxicity (Mutagenic/Non-mutagenic) | Flags potential for causing genetic mutations. |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dntb.gov.ua MD simulations are used to assess the conformational stability of the ligand within the binding site and to refine the binding mode predicted by docking. nih.govmdpi.com
In the context of this compound, an MD simulation would be performed on the complex formed with a target protein (e.g., COX-2). The simulation tracks the trajectory of all atoms over a period of nanoseconds. nih.gov Key analyses from the simulation include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable, low RMSD value for the ligand indicates that it remains bound in a consistent pose within the active site, confirming the stability of the docking prediction. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein or ligand are more flexible or rigid during the simulation.
Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in the docking pose can be monitored throughout the simulation. Stable interactions confirm their importance for binding.
MD simulations provide a more realistic representation of the biological environment and increase confidence in the predicted binding mode of a compound. nih.govmdpi.com
Comparative Analysis with Other Pyrazole Carboxylic Acid Scaffolds
Structural Diversity and Functional Group Influences on Research Outcomes
The pyrazole (B372694) carboxylic acid scaffold is a "privileged structure" in drug development, meaning it can bind to a variety of biological targets. frontiersin.org The inherent versatility of this core structure is due to the five-membered ring containing two adjacent nitrogen atoms, which can be readily functionalized at multiple positions. mdpi.com The introduction, substitution, or removal of different functional groups on the pyrazole ring is a key strategy for synthesizing lead compounds to address complex diseases. nih.gov
The nature of the functional groups appended to the pyrazole core profoundly impacts the molecule's electronic distribution, lipophilicity, steric profile, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's interaction with biological macromolecules, influencing its efficacy, selectivity, and pharmacokinetic properties. For instance, the addition of electron-withdrawing groups can alter the acidity of the pyrazole N-H and affect binding interactions, while bulky lipophilic groups can enhance binding to hydrophobic pockets within a target protein. researchgate.net The strategic modification of functional groups allows for the optimization of a compound's therapeutic potential while minimizing off-target effects. nih.govresearchgate.net
| Functional Group Class | General Influence on Research Outcomes |
| Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) ** | Can increase the acidity of the pyrazole N-H proton, enhance metabolic stability, and serve as hydrogen bond acceptors. |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can increase electron density in the ring system, potentially modulating binding affinity and influencing metabolic pathways. |
| Lipophilic/Aliphatic Groups (e.g., Cyclohexyl, Ethyl) | Increases lipophilicity, which can improve membrane permeability and enhance binding to hydrophobic pockets of target proteins. |
| Aromatic Groups (e.g., Phenyl) | Offers a scaffold for further functionalization, can participate in π-π stacking interactions with protein residues, and influences the overall conformation. |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) ** | Directly participate in hydrogen bonding with target enzymes or receptors, which is often crucial for potent biological activity. |
Pyrazole Ring Substitution Patterns and Their Significance
The specific placement and nature of substituents on the pyrazole ring are critical determinants of a compound's biological activity. The pyrazole ring has several positions available for substitution (typically N1, C3, C4, and C5), and the regiochemistry of these substitutions plays a crucial role in the structure-activity relationship (SAR). nih.gov
3-cyclohexyl: The introduction of a cyclohexyl group at the 3-position imparts significant lipophilicity and steric bulk. This non-polar, alicyclic moiety is often explored for its ability to fit into hydrophobic binding pockets of enzymes or receptors, potentially increasing binding affinity and selectivity.
5-phenyl: A phenyl group at the 5-position is a common feature in many biologically active pyrazoles. The phenyl ring itself can engage in crucial π-π stacking or hydrophobic interactions. Furthermore, it serves as a versatile anchor for additional modifications; substituents on the phenyl ring (e.g., methoxy, halogen, cyano groups) can fine-tune the electronic properties and steric profile of the entire molecule, leading to significant changes in potency and selectivity. nih.gov
1-methyl: Substitution at the N1 position removes the hydrogen bond donor capability of the ring's NH group. An N1-methyl group can influence the molecule's orientation within a binding site and can improve metabolic stability by blocking N-dealkylation pathways.
Trifluoromethyl (-CF₃): The trifluoromethyl group is a powerful substituent in medicinal chemistry. nih.gov Its strong electron-withdrawing nature can significantly alter the electronic character of the pyrazole ring. cambridge.org It is also highly lipophilic and can enhance binding affinity and improve metabolic stability by blocking oxidative metabolism at its point of attachment. nih.gov For example, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles have been identified as potent inhibitors of drug-resistant bacteria. nih.gov
Dimethoxyphenyl: The inclusion of a dimethoxyphenyl group, an electron-rich moiety, can have a significant impact on activity. However, its effect is target-dependent. In some instances, it has been shown to lower inhibitory potency compared to other substituents like a hydroxyphenyl group, highlighting the nuanced electronic and steric requirements of specific biological targets. nih.gov
| Substituent | Position(s) | Significance in Research | Key Findings/Examples |
| Cyclohexyl | 3 | Increases lipophilicity and steric bulk for hydrophobic interactions. | Often used to probe hydrophobic binding pockets in enzymes. |
| Phenyl | 5 | Provides a scaffold for further functionalization; participates in π-π stacking. | The activity of 3,5-diphenylpyrazole derivatives can be modulated by substitutions on the phenyl rings. nih.gov |
| Ethyl | 3 | A small, lipophilic group that can fine-tune binding affinity. | Research into pyrazole derivatives often includes small alkyl groups to probe steric limits in binding sites. |
| Methyl | 1 | Blocks N-H hydrogen bonding; can improve metabolic stability. | N1 substitution is a common strategy to alter binding modes and pharmacokinetic properties. |
| Trifluoromethyl | 3 or 5 | Strong electron-withdrawing group; increases lipophilicity and metabolic stability. | 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a known derivative where the -CF₃ group influences crystal packing and intermolecular interactions. cambridge.org |
| Dimethoxyphenyl | 5 | Electron-rich moiety that can influence binding through electronic and steric effects. | The presence of a dimethoxyphenyl group on a pyrazole ring was found to lower the inhibitory potency against monoamine oxidase (MAO) compared to a hydroxyphenyl substituent. nih.gov |
Heterocyclic Ring Fusions and Bridged Systems in Pyrazole Research
To explore more complex chemical space and create rigid molecular architectures that can enhance binding affinity and selectivity, researchers often fuse the pyrazole ring with other heterocyclic systems or incorporate it into bridged structures. nih.gov These strategies reduce the conformational flexibility of the molecule, which can be advantageous for fitting into well-defined binding sites.
Fused Systems: Annelating the pyrazole core with other rings yields a diverse range of bicyclic and polycyclic scaffolds. Prominent examples include:
Pyrazolopyridines: These fused systems are investigated for various therapeutic applications, including as anxiolytic agents. nih.gov
Indazoles (Benzopyrazoles): The fusion of a pyrazole with a benzene ring creates the indazole scaffold, which is present in numerous bioactive compounds and approved drugs. nih.gov
Pyrazolo[3,4-d]pyrimidines: This class of fused heterocycles is synthesized from 5-aminopyrazole precursors and is explored for activities such as kinase inhibition. mdpi.com
Bridged Systems: The creation of bridged pyrazole-containing molecules results in unique three-dimensional structures. For example, silver-catalyzed cascade reactions have been used to create unprecedented bridged pentacyclic skeletons incorporating isochroman, chroman, and pyrazole units. acs.org Oxygen-bridged pyrazole structures have also been developed as cannabinoid receptor ligands, where the bridge helps to lock the conformation of the molecule. nih.gov Such rigidification can lead to improved potency and a more defined pharmacological profile.
| System Type | Example Scaffold | Research Context |
| Fused Heterocycle | Pyrazolopyridine | Investigated as selective anxiolytic agents. nih.gov |
| Fused Heterocycle | Indazole (Benzopyrazole) | A common scaffold in approved drugs and bioactive derivatives. nih.gov |
| Fused Heterocycle | Pyrazolo[3,4-d]pyrimidine | Synthesized as potent inhibitors of specific kinases. mdpi.com |
| Bridged System | Isochroman Fused Pyrazoles | Novel, rigid pentacyclic structures with potential antibacterial activity. acs.org |
| Bridged System | Oxygen-Bridged Pyrazoles | Developed as conformationally restricted ligands for cannabinoid receptors. nih.gov |
Influence of Carboxylic Acid Position and Derivatives (e.g., esters, amides)
Furthermore, the carboxylic acid is frequently converted into derivatives such as esters and amides. This chemical modification is a cornerstone of medicinal chemistry for several reasons:
Esters: Esterification of the carboxylic acid is a common strategy to create prodrugs. The less polar ester can improve membrane permeability and facilitate entry into cells, where it can then be hydrolyzed by intracellular esterases to release the active carboxylic acid. Ethyl esters of pyrazole-4-carboxylic acid, for example, have been investigated as potent inhibitors in chemotaxis studies. nih.gov
Amides: Converting the carboxylic acid to an amide introduces a new hydrogen bond donor (the N-H group) and can significantly alter the molecule's three-dimensional structure and electronic properties. This modification can lead to new or improved interactions within a target's binding site. A wide range of pyrazole carboxamides has been synthesized and evaluated for numerous biological activities, including as histone deacetylase (HDAC) inhibitors and anticancer agents. tandfonline.comnih.govniscpr.res.in The synthesis of pyrazole-based amides and esters has been shown to produce potent and selective anxiolytic agents. nih.gov
| Moiety | Role/Modification | Impact on Properties and Research Outcomes |
| Carboxylic Acid | Parent functional group | Acts as a key binding group (hydrogen bond donor/acceptor). Its position (3, 4, or 5) dictates molecular geometry and interaction with targets. cambridge.orgresearchgate.net |
| Ester Derivative | Prodrug strategy; increases lipophilicity | Improves cell permeability. The active acid is released in vivo by esterase enzymes. nih.govnih.gov |
| Amide Derivative | Bioisosteric replacement; introduces H-bond donor | Can form different/additional hydrogen bonds with the target, often leading to enhanced potency and altered selectivity. nih.govnih.gov |
Future Directions and Advanced Research Perspectives
Unraveling Complex Mechanisms of Action through Advanced Methodologies
While pyrazole (B372694) derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the precise molecular mechanisms for many of these compounds, including 3-cyclohexyl-1H-pyrazole-5-carboxylic acid, are not fully elucidated. researchgate.neteurekaselect.com Future research will necessitate a move beyond preliminary screening to pinpoint the specific cellular targets and pathways modulated by this molecule.
Advanced methodologies are crucial for this endeavor. Molecular docking studies, for instance, can provide computational predictions of how the compound binds to the active sites of specific enzymes or receptors. researchgate.net Techniques such as thermal shift assays can then validate these interactions. Furthermore, systems biology approaches like transcriptomics (analyzing the expression of all genes) and proteomics (analyzing the entire set of proteins) can offer an unbiased, comprehensive view of the cellular changes induced by the compound, revealing its mechanism of action and identifying potential on- and off-target effects.
| Methodology | Objective | Potential Application for this compound |
| Molecular Docking | Predict binding affinity and mode to biological targets. | Identify potential enzyme (e.g., kinases, cyclooxygenases) or receptor targets. |
| X-ray Crystallography | Determine the 3D structure of the compound bound to its target. | Provide definitive evidence of the binding interaction and guide further optimization. |
| Transcriptomics (RNA-Seq) | Profile changes in gene expression upon treatment. | Uncover cellular pathways modulated by the compound. |
| Proteomics (Mass Spec) | Profile changes in protein expression and post-translational modifications. | Identify protein-level changes and downstream effects of target engagement. |
Exploration in Novel Materials Science Applications, such as Polymers and Coatings
The application of pyrazole derivatives extends beyond pharmacology into materials science. researchgate.net Related compounds, such as 1-Cyclohexyl-1H-Pyrazol-5-Amine, have found utility in the production of plastics, rubber, and coatings. nbinno.com The structure of this compound is particularly promising for materials science due to its distinct functional groups.
The carboxylic acid moiety serves as a versatile chemical handle for polymerization reactions, such as esterification or amidation, allowing its incorporation into polyester or polyamide chains. The rigid and bulky cyclohexyl group could enhance the thermal stability, mechanical strength, and hydrophobicity of the resulting polymers. These enhanced properties could be advantageous for developing high-performance coatings, specialty polymers, or advanced composites. Additionally, carboxy-substituted pyrazoles are known to be effective ligands for the construction of metal-organic frameworks (MOFs), which are materials with high porosity and potential applications in gas storage and catalysis. nih.gov
| Application Area | Potential Role of the Compound | Anticipated Improvement in Material Properties |
| Specialty Polymers | Monomer incorporated into polymer backbones (e.g., polyesters, polyamides). | Increased thermal stability, rigidity, and modified solubility. |
| Advanced Coatings | Additive or component of the coating formulation. | Enhanced durability, scratch resistance, and hydrophobicity. |
| Metal-Organic Frameworks (MOFs) | Organic linker to coordinate with metal ions. | Creation of novel porous materials for catalysis or separation. |
Integration with Advanced Screening and Discovery Platforms for High-Throughput Research
The discovery of novel applications for compounds like this compound can be greatly accelerated through modern drug discovery platforms. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. acs.org The pyrazole scaffold is a frequent subject of such screening campaigns. cijournal.ru For example, HTS has been used to identify pyrazole derivatives as potent inhibitors of the hepatitis C virus. nih.gov
Both experimental and computational screening methods are applicable. A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS against a wide array of biological targets, such as protein kinases, which are crucial in cancer and inflammatory diseases. cijournal.ru In parallel, high-throughput virtual screening (HTVS) can be employed to computationally screen millions of virtual compounds derived from this scaffold against the 3D structures of known disease targets, prioritizing the most promising candidates for synthesis and testing. researchgate.net This integrated approach significantly enhances the efficiency of discovering new therapeutic leads. researchgate.net
| Screening Platform | Description | Relevance to Future Research |
| High-Throughput Screening (HTS) | Automated experimental screening of large compound libraries against biological assays. | Rapidly identify new biological activities for the compound and its derivatives. nih.gov |
| High-Throughput Virtual Screening (HTVS) | Computational docking of virtual libraries against target structures. | Cost-effectively prioritize derivatives for synthesis and testing, accelerating discovery. researchgate.net |
| Fragment-Based Screening | Screening of smaller, low-complexity compounds (fragments) to identify efficient binders. | The pyrazole core could be used as a starting point for building more potent molecules. |
Development of Targeted Probes for Elucidating Biological Systems
Understanding complex biological processes often requires chemical tools that can track specific molecules or events within a living cell. Pyrazole derivatives are increasingly being developed as fluorescent probes for bioimaging applications. nih.gov Their versatile chemical nature allows for the attachment of fluorophores, and their core structure can be modified to selectively interact with specific ions, proteins, or cellular organelles. nih.govnih.gov
The this compound scaffold is an excellent starting point for developing such probes. The carboxylic acid group provides a convenient point of attachment for reporter molecules (e.g., fluorescent dyes) or affinity tags (e.g., biotin). The cyclohexyl group may influence the probe's solubility and ability to cross cellular membranes. By modifying this scaffold, researchers could create targeted chemical probes to:
Visualize Cellular Structures: A pyrazole-based fluorescent probe has been shown to effectively stain the cytoplasm of cells. nih.gov
Track Biological Molecules: Derivatives could be designed to bind to specific proteins, allowing for real-time imaging of their location and concentration within the cell.
Identify Drug Targets: Probes can be used in chemical proteomics to identify the protein targets of a bioactive compound, a critical step in drug discovery.
| Probe Type | Function | Potential Design Based on the Compound |
| Fluorescent Probe | Emits light upon excitation, used for imaging. | Attach a fluorophore to the carboxylic acid to visualize cellular uptake or binding. nih.gov |
| Affinity-Based Probe | Contains a reactive group or tag to covalently label or pull down binding partners. | Modify the scaffold with a biotin tag to isolate and identify target proteins. |
| Photoaffinity Probe | A light-activated reactive group allows for covalent labeling of the target upon irradiation. | Incorporate a photo-reactive group to map binding sites within a target protein. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-cyclohexyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclocondensation of β-keto esters with hydrazines, followed by cyclohexyl group introduction via alkylation or cycloaddition. Key parameters include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalytic agents (e.g., acetic acid for cyclization). Post-synthetic purification via recrystallization or HPLC is critical to isolate the carboxylic acid derivative .
- Data : Comparative studies on substituent effects (e.g., ethyl vs. cyclohexyl) show that bulky groups like cyclohexyl require longer reaction times but improve crystallinity due to steric stabilization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR confirm regioselectivity of the pyrazole ring and cyclohexyl substitution patterns.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Hydrogen-bonding networks between the carboxylic acid group and adjacent molecules can be mapped to validate molecular packing .
- Data : Crystallographic studies of analogous pyrazole-carboxylic acids reveal planar pyrazole rings with dihedral angles <10° relative to the cyclohexyl group, indicating minimal steric strain .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the compound’s bioactivity compared to other alkyl/aryl groups?
- Methodology : Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) with derivatives bearing methyl, ethyl, or phenyl groups. Computational docking (e.g., AutoDock Vina) can predict binding affinities to biological targets like cyclooxygenase-2 (COX-2) or kinase enzymes.
- Data : Cyclohexyl derivatives exhibit enhanced lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing solubility. Ethyl-substituted analogs show higher aqueous solubility but lower target affinity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Purity verification : Use HPLC-MS to confirm absence of byproducts (e.g., unreacted hydrazine or cyclohexyl intermediates).
- Assay standardization : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled oxygen and pH conditions.
- Data : Discrepancies in IC values (e.g., 10–50 μM for COX-2 inhibition) may arise from variations in assay protocols or compound aggregation in aqueous media .
Q. How can computational modeling predict hydrogen-bonding interactions in crystalline forms of this compound?
- Methodology : Apply density functional theory (DFT) to optimize molecular geometry and analyze electrostatic potential surfaces. Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R(8) rings between carboxylic acid dimers) .
- Data : Simulations of similar pyrazole-carboxylic acids predict strong O–H···N hydrogen bonds (2.6–2.8 Å) stabilizing the crystal lattice, consistent with experimental XRD results .
Methodological Considerations for Pharmacological Applications
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Methodology :
- In vitro : Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to screen for GPCR modulation.
- In vivo : Administer the compound in rodent models of inflammation or cancer, monitoring pharmacokinetics (e.g., C, t) via LC-MS/MS.
- Data : Pyrazole-carboxylic acids with cyclohexyl groups show prolonged half-lives (~4–6 hours in mice) due to reduced metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
